molecular formula C8H14O2 B165959 Cyclohexylacetic acid CAS No. 5292-21-7

Cyclohexylacetic acid

Cat. No. B165959
CAS RN: 5292-21-7
M. Wt: 142.2 g/mol
InChI Key: LJOODBDWMQKMFB-UHFFFAOYSA-N
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Description

Cyclohexylacetic acid is a monocarboxylic acid consisting of cyclohexane carrying a carboxymethyl substituent . It is functionally related to acetic acid .


Synthesis Analysis

Cyclohexylacetic acid can be synthesized through various methods . One method involves the use of palladium diacetate, acetic anhydride, and P (p-C6H4F)3 in toluene at 80°C for 48 hours under an inert atmosphere . The yield of this reaction is approximately 93% .


Molecular Structure Analysis

The molecular formula of Cyclohexylacetic acid is C8H14O2 . It consists of a cyclohexane ring carrying a carboxymethyl substituent .


Physical And Chemical Properties Analysis

Cyclohexylacetic acid has a molecular weight of 142.20 g/mol . It is a solid substance that appears as a colorless crystalline mass or white crystals with a sharp acetic odor .

Scientific Research Applications

1. Chemical Synthesis and Derivative Studies

Cyclohexylacetic acid has been involved in the synthesis of various chemical derivatives. For instance, a new cyclohexylacetic acid derivative was isolated from Emilia sonchifolia, demonstrating the potential of cyclohexylacetic acid in deriving new compounds for further research (Shen et al., 2013). Another study focused on the synthesis of Acetyl-DL-cyclohexylglycine from cyclohexylacetic acid, highlighting its role in creating intermediates for pharmaceutical applications (Pan Hai, 2001).

2. Biological and Enzymatic Studies

Cyclohexylacetic acid has been studied for its interaction with biological enzymes. It is identified as a partially competitive inhibitor for the hydrolysis of l-2-aceturoxybutanoic acid by bovine carboxypeptidase A, contributing to our understanding of enzyme kinetics (Bunting & Myers, 1974).

3. Host-Guest Chemistry

In the field of host-guest chemistry, cyclohexylacetic acid has been studied through its complexes with beta-cyclodextrin. NMR diffusion coefficient measurements of these complexes provide insights into the molecular interactions in host-guest systems (Cameron & Fielding, 2001).

4. Environmental and Microbial Degradation

Cyclohexylacetic acid's environmental behavior and microbial degradation have been the subjects of study. Research has identified new bacteria capable of degrading cyclohexylacetic acid, expanding our understanding of biodegradation processes in the environment (Iwaki et al., 2008).

5. Plant Growth Studies

Research into cyclohexylacetic acid's effect on plant growth has shown that certain cyclohexyl compounds, including cyclohexylacetic acid, can stimulate plant growth. This finding is significant for agricultural sciences and plant physiology (Wort & Patel, 1974).

Safety And Hazards

Cyclohexylacetic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken when handling this chemical, including wearing protective clothing and ensuring adequate ventilation .

properties

IUPAC Name

2-cyclohexylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14O2/c9-8(10)6-7-4-2-1-3-5-7/h7H,1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOODBDWMQKMFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7063762
Record name Cyclohexaneacetic acid
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Molecular Weight

142.20 g/mol
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Physical Description

Solid, Colourless crystalline mass or white crystals; sharp acetic odour
Record name Cyclohexaneacetic acid
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Record name Cyclohexaneacetic acid
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Boiling Point

242.00 to 243.00 °C. @ 760.00 mm Hg
Record name Cyclohexaneacetic acid
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Solubility

2.88 mg/mL at 25 °C, Slightly soluble in water, Miscible at room temperature (in ethanol)
Record name Cyclohexaneacetic acid
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Density

1.001-1.009
Record name Cyclohexaneacetic acid
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Product Name

Cyclohexylacetic acid

CAS RN

5292-21-7
Record name Cyclohexaneacetic acid
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Record name CYCLOHEXYLACETIC ACID
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Record name Cyclohexaneacetic acid
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Melting Point

33 °C
Record name Cyclohexaneacetic acid
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Synthesis routes and methods

Procedure details

1,4-Benzodioxepin-3-cyclohexyl-2,5-dione. To a solution of 200 mL methanol were added 27.2 g phenylacetic acid, 2.5 mL acetic acid, and 7.5 g rhodium on alumina (5%, Engelhard 5864). The mixture was sealed in an autoclave, purged with nitrogen, and then filled with hydrogen gas. Hydrogenation was carried out at room temperature for 8 hours under 1400 psi. The reaction mixture was then removed from the autoclave and filtered. The filtrate was concentrated to give 28.0 g (98%) crude 2-cyclohexylacetic acid. The crude acid was used directly without further purification. To a 500 mL 3-neck flask were added 85.7 g (0.6 mol) of 2-cyclohexylacetic acid, 86 mL thionyl chloride (1.2 mol), and a magnetic stir bar. The solution was stirred first at room temperature for 1 hour, and then at 85° C. for 1 hour. 38 mL bromine (0.75 mol) was added dropwise over 30 minutes, and the solution was stirred overnight at 85° C. The solution was vacuum distilled to give 2-cyclohexyl-2-bromoacetyl chloride as a bright pale yellow liquid. To a 500 mL 3-neck flask were added 27.6 g (0.2 mol) of salicylic acid, 55.1 g (0.23 mol) of 2-cyclohexyl-2-bromoacetyl chloride, and 300 mL THF. The flask was purged with nitrogen and then cooled in a NaCl salt-ice bath. A mixture of 34.8 mL triethyl amine and 50 mL THF was added dropwise under mechanical stirring and the solution was cooled and stirred overnight. The solution was filtered to remove a white solid, and the filtrate was evaporated to dryness. The solid was dissolved in ethyl acetate. The solution was washed with 2 M HCl (3×100 mL), saturated NaCl, dried over MgSO4, and then concentrated to give a pale yellow crystal of the crude linear acid ester. 17.1 g of the acid ester intermediate was mixed with 400 mL THF and 10.5 mL (0.075 mol) triethyl amine, and refluxed overnight. The solids were removed by filtration and the THF was evaporated to dryness. The crude product was dissolved in ethyl acetate, washed with 2 M HCl (3×100 mL), saturated NaCl, dried over MgSO4, and the ethyl acetate was removed by rotary evaporation. The crude product was recrystallized from toluene twice, and the needle-like colorless crystals were collected by filtration and dried under vacuum to give 5.85 g (45%) of 1,4-benzodioxepin-3-cyclohexyl-2,5-dione. 1H NMR (CDCl3): δ (ppm) 7.94 (d, J=7.8 Hz, 1H), 7.68 (t, J=7.9 Hz, 1H), 7.41 (t, J=7.6 Hz, 1H), 7.25 (d, J=8.3 Hz, 1H), 4.40 (d, J=7.6 Hz, 1H), 2.24-2.08 (m, 2H), 1.88-1.65 (m, 4H), 1.42-1.25 (m, 2H), 1.24-0.99 (m, 3H). 13C NMR (CDCl3): δ (ppm) 166.03, 164.11, 149.82, 135.48, 132.56, 126.55, 120.72, 120.11, 76.53, 37.70, 28.90, 27.28, 26.07, 25.51, 25.33. IR (KBr): ν (cm−1) 3074, 2954, 2933, 2851, 1783, 1729, 1606, 1453, 1297, 1247, 1212, 1133. Anal. Calcd. for C15H16O4: C, 69.22; H, 6.20. Found: C, 69.28; H, 6.17. MS (EI) m/z 260.1 (0.3), 232.1 (2.9), 149.0 (10), 120.0 (100), 92.0 (33). mp 156-157° C.
[Compound]
Name
1,4-Benzodioxepin-3-cyclohexyl-2,5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
27.2 g
Type
reactant
Reaction Step Two
Quantity
7.5 g
Type
catalyst
Reaction Step Two
Quantity
2.5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexylacetic acid
Reactant of Route 2
Reactant of Route 2
Cyclohexylacetic acid
Reactant of Route 3
Cyclohexylacetic acid
Reactant of Route 4
Cyclohexylacetic acid
Reactant of Route 5
Cyclohexylacetic acid
Reactant of Route 6
Cyclohexylacetic acid

Citations

For This Compound
643
Citations
H Iwaki, E Nakai, S Nakamura, Y Hasegawa - Current microbiology, 2008 - Springer
… Six cyclohexylacetic acid-degrading … cyclohexylacetic acid. A selected strain, KUA-1, which is the first reported Gram-negative organism capable of growth on cyclohexylacetic acid, was …
Number of citations: 18 link.springer.com
HJ Ougham, PW Trudgill - 1978 - portlandpress.com
… to grow with cyclohexylacetic acid as … cyclohexylacetic acid-grown cells and extracts prepared from them have produced no evidence to support the postulate that cyclohexylacetic acid …
Number of citations: 6 portlandpress.com
S Shen, L Shen, Q Lei, J Zhang, G Li… - Natural Product …, 2013 - Taylor & Francis
… As a part of an ongoing search of the active constituents from this medicinal plant, two cyclohexylacetic acid derivatives, named 2-{4-hydroxy-7-oxabicyclo [2.2.1] heptanyl}-acetic acid (1…
Number of citations: 6 www.tandfonline.com
S Bien, L Cohen, K Scheinmann - Journal of the Chemical Society …, 1965 - pubs.rsc.org
1496 Bien et al.: Steric Aspects of the Intramolecular steric compression would arise from the proximity of the c-ring carbonyl and a 5-methyl group, but this steric hindrance would not …
Number of citations: 0 pubs.rsc.org
E Zambon, R Giovanetti, L Cotarca, L Pasquato - Tetrahedron, 2008 - Elsevier
… Our attention has been focused on gabapentin (1-(aminomethyl)cyclohexylacetic acid), a Pfizer active ingredient, that since October 2004 has been launched as a generic drug. …
Number of citations: 15 www.sciencedirect.com
KS Cameron, L Fielding - The Journal of organic chemistry, 2001 - ACS Publications
… complexes of cyclohexylacetic acid and cholic acid with β-cyclodextrin were studied by NMR diffusion coefficient measurements. The diffusion coefficient of the 1:1 cyclohexylacetic acid/…
Number of citations: 131 pubs.acs.org
B El Ali, H Alper - The Journal of Organic Chemistry, 1993 - ACS Publications
… of palladium acetate and l,4-bis(diphenylphosphino)butane (dppb) in 1,2-dimethoxyethane (DME) for 16 h at 150 C and 6.8 atm of carbon monoxide to give cyclohexylacetic acid in 94…
Number of citations: 31 pubs.acs.org
JE Tulliez, EF Durand, JC Peleran - Lipids, 1981 - Springer
… or cyclohexylacetic acid, the glycine conjugate of l-hydroxy-cyclohexylacetic acid was … in the presence of [14C]cyclohexylacetic acid, glucosc-6phosphate dehydrogenase and a …
Number of citations: 4 link.springer.com
HA Smith, J Burn - Journal of the American Chemical Society, 1944 - ACS Publications
… Cyclohexylacetic acid was … Temperature coefficients of acid-catalyzed esterification in methanol: A, cyclohexylacetic acid; B, 6-cyclohexylpropionic or …
Number of citations: 16 pubs.acs.org
D Koma, F Hasumi, SY Chung, M Kubo - Journal of Bioscience and …, 2003 - Elsevier
… fatty acid, cyclohexyldodecanoic acid and cyclohexylacetic acid from dodecylcyclohexane (7)… In this pathway, cyclohexylacetic acid is the final product, because it has a strong toxicity to …
Number of citations: 32 www.sciencedirect.com

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